2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a diamine.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Chlorination: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond through a reaction between the chlorinated pyrimidine and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Hiyama cross-coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organosilicon compounds.
Major Products
The major products formed from these reactions include substituted pyrimidines, amines, and biaryl derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific properties.
Chemical Biology: The compound is utilized in chemical biology for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group and the pyrimidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog with similar reactivity but lacking the cyclopropyl and amide groups.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine derivative with different substituents and biological activities.
Uniqueness
2-Chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.
Properties
IUPAC Name |
2-chloro-N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-8(13)12(17)14-5-4-9-6-15-11(16-7-9)10-2-3-10/h6-8,10H,2-5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAZCMSRUAJIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CN=C(N=C1)C2CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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